{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-phenyl-3-azabicyclo[311]heptan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C13H17NO·HCl It is a bicyclic structure containing a phenyl group, an azabicycloheptane core, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride typically involves the following steps:
Formation of the Azabicycloheptane Core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction.
Addition of the Methanol Moiety: The methanol group is added through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The azabicycloheptane core can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance binding affinity through π-π interactions, while the methanol moiety can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)ethanol
- (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)propanol
Uniqueness
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is unique due to its specific combination of a phenyl group, an azabicycloheptane core, and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPYJIHOMFBFNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC=CC=C3)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.